Allyltriphenyltin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Allylic Substitution Reactions

ATPS serves as a valuable precursor for introducing an allyl group (CH2CH=CH2) into organic molecules through various substitution reactions. These reactions involve replacing an existing functional group with the allyl moiety from ATPS. Some notable examples include:

- Negishi Cross-Coupling: This reaction employs a palladium catalyst to couple ATPS with various organic electrophiles, such as alkyl halides, aryl halides, and aldehydes, leading to the formation of new carbon-carbon bonds containing the allyl group.

- Stille Coupling: This reaction utilizes a palladium or nickel catalyst to couple ATPS with organic halides, generating allylated products.

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples ATPS with various aryl and vinyl boronic acids, enabling the synthesis of diverse allylated aromatic and alkenyl compounds.

These coupling reactions offer a powerful strategy for constructing complex organic molecules with precise control over the position and stereochemistry of the introduced allyl group.

Allylic Radical Reactions

ATPS can be employed as a radical precursor in various organic transformations. Under specific reaction conditions, the allyl group in ATPS can be homolytically cleaved to generate a highly reactive allyl radical (CH2CH=CH•). This radical species can then participate in various reactions, including:

- Hydroallylation: The allyl radical adds across an alkene double bond, forming new carbon-carbon bonds and introducing the allyl functionality into the molecule.

- Cyclization: The allyl radical can cyclize onto an electron-deficient double bond within the same molecule, leading to the formation of cyclic structures with the allyl group incorporated.

- Polymerization: ATPS can be used as a chain transfer agent in radical polymerization reactions, controlling the molecular weight and chain length of the resulting polymer.

The utilization of ATPS in radical chemistry allows for the introduction of the allyl group into complex molecules through diverse reaction pathways.

Synthesis of Allylating Reagents

ATPS serves as a starting material for the synthesis of various allylating reagents, which are essential tools for introducing the allyl group into organic molecules. Some key examples include:

- Allyl halides: Treatment of ATPS with strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) leads to the formation of allyl halides (e.g., allyl chloride, allyl bromide), which can then be used in nucleophilic substitution reactions for allylation.

- Allylstannanes: ATPS can be reacted with different organotin reagents to generate diverse allylstannanes with varied functionalities. These allylstannanes can then be employed in various cross-coupling reactions for the controlled installation of the allyl group.

Origin and Significance

ATPS is a synthetic compound, not found naturally. It has been used as a precursor for the synthesis of various organotin compounds with diverse applications in organic synthesis and materials science.

ATPS has also been studied for its potential biological activity. However, due to concerns about the toxicity of organotin compounds, research in this area is limited [].

Molecular Structure Analysis

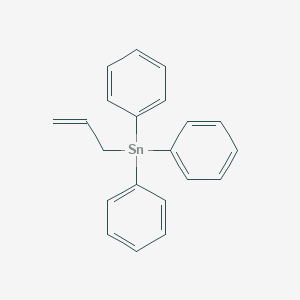

The key feature of ATPS's structure is the tin (Sn) atom bonded to three phenyl (C6H5) groups and a terminal allyl group (CH2=CH-CH2) []. This structure can be represented by the following formula:

CH2=CH-CH2-Sn(C6H5)3

The allyl group provides a site for further functionalization, while the bulky phenyl groups influence the reactivity of the Sn atom.

Chemical Reactions Analysis

Synthesis

ATPS can be synthesized by the reaction of triphenyltin chloride (Ph3SnCl) with allylmagnesium chloride (CH2=CH-CH2MgCl).

Ph3SnCl + CH2=CH-CH2MgCl → CH2=CH-CH2-Sn(C6H5)3 + MgCl2

Decomposition

ATPS can decompose upon heating or exposure to light, releasing volatile organic compounds and potentially tin oxides [].

Other Reactions

ATPS can undergo various reactions due to the presence of the allyl group. These reactions include:

- Hydrosilylation: Reaction with silanes (Si-H bonds) to form organotin-silicon compounds.

- Hydrostannylation: Reaction with alkenes to form new carbon-tin bonds.

- Radical polymerization: Can act as a chain transfer agent in radical polymerization reactions.

Note

Specific reaction conditions and detailed mechanisms for these reactions are beyond the scope of this analysis but can be found in relevant scientific literature.

Physical and Chemical Properties

- C-H Allylation: This involves the addition of the allyl group to aromatic compounds, facilitated by transition metal catalysts such as palladium. The reaction mechanism typically includes oxidative addition, followed by the formation of a palladium-allyl complex and subsequent reductive elimination to yield the desired product .

- Nucleophilic Additions: The compound can undergo nucleophilic attack, where the tin atom acts as a nucleophile, reacting with electrophiles like aldehydes and ketones .

Allyltriphenyltin exhibits various biological activities. It has been studied for its potential effects on cellular processes and its role in medicinal chemistry. Some findings indicate that organotin compounds can have cytotoxic effects on certain cancer cell lines, although the specific mechanisms remain under investigation. The toxicity and biological implications of allyltriphenyltin necessitate careful handling due to potential health risks associated with organotin exposure .

The synthesis of allyltriphenyltin can be achieved through several methods:

- Grignard Reaction: One common method involves reacting a Grignard reagent with tin halides, leading to the formation of organotin compounds .

- Allylation of Triphenyltin Compounds: Allyl halides can react with triphenyltin derivatives under suitable conditions to yield allyltriphenyltin. This method often requires the presence of a base to facilitate the reaction .

Allyltriphenyltin has several applications in chemical synthesis:

- Organic Synthesis: It is widely used as an allylating agent in organic reactions, particularly in the synthesis of complex molecules through C-H activation processes .

- Agricultural Chemistry: Some organotin compounds are employed as biocides and fungicides, although the use of allyltriphenyltin specifically in agriculture is less documented compared to other organotin derivatives .

Research into the interactions of allyltriphenyltin with biological systems has revealed insights into its mechanisms of action. Studies indicate that it may interact with cellular components, potentially affecting enzyme activity and signaling pathways. The compound's affinity for binding to proteins and nucleic acids suggests both therapeutic potential and toxicity risks, warranting further exploration in pharmacological contexts .

Allyltriphenyltin belongs to a broader class of organotin compounds that exhibit similar structural features but differ in their functional groups and reactivity. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Triphenyltin chloride | C₁₂H₁₅ClSn | Used as a biocide; more toxic than allyl derivative |

| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | Commonly used as a stabilizer in PVC; lower reactivity |

| Trimethyltin hydroxide | C₃H₉OSn | Exhibits antimicrobial properties; less sterically hindered |

| Butyltin trichloride | C₄H₉Cl₃Sn | Used in antifouling paints; significant environmental concerns |

Allyltriphenyltin's unique structure allows it to serve effectively as an allylation reagent, distinguishing it from other organotin compounds that may not possess the same reactivity or application scope .

Grignard Reaction Approaches

Grignard reagents are foundational to allyltriphenyltin synthesis. The reaction involves transmetallation between allylmagnesium halides and triphenyltin chloride. For example, allylmagnesium bromide reacts with triphenyltin chloride in anhydrous ether to yield allyltriphenyltin and magnesium chloride byproducts. This method benefits from high selectivity and moderate yields (70–85%) but requires stringent anhydrous conditions to prevent hydrolysis.

The stoichiometry of Grignard reagents significantly impacts product purity. Excess allylmagnesium bromide (1.2–1.5 equivalents) ensures complete consumption of triphenyltin chloride, minimizing residual tin impurities. Recent optimizations include using tetrahydrofuran (THF) as a co-solvent to enhance reaction rates and yields (up to 92%).

Microwave-Assisted Syntheses

Microwave irradiation has revolutionized allyltriphenyltin synthesis by reducing reaction times and improving efficiency. For instance, palladium-catalyzed Stille coupling under microwave conditions (140°C, 20 minutes) achieves yields exceeding 90% for aryl-allyl bond formation. Key advantages include:

- Rapid heating: Reactions complete in minutes versus hours.

- Energy efficiency: Reduced solvent volumes (e.g., 1,4-dioxane) lower environmental impact.

- Enhanced selectivity: Microwave-specific thermal gradients suppress side reactions like homocoupling.

A comparative study demonstrated that allylation using allyl bromide under microwave irradiation (300 W, 140°C) achieved 93% yield versus 65% under conventional heating. Similar results were observed for crotyltrifluoroborate couplings, where electron-deficient aroyl chlorides favored α,β-unsaturated ketone formation under microwave conditions.

Organometallic Coupling Strategies

Allyltriphenyltin participates in cross-coupling reactions, particularly Stille and Negishi couplings. In Stille reactions, palladium catalysts (e.g., PdCl₂) mediate bond formation between allyltriphenyltin and organic halides. For example, coupling with iodobenzene produces allylbenzene derivatives with >85% yield.

Mechanistic studies reveal a three-step pathway:

- Oxidative addition: Pd⁰ inserts into the carbon-halogen bond of the electrophile.

- Transmetallation: Allyltriphenyltin transfers the allyl group to Pd.

- Reductive elimination: The coupled product releases, regenerating Pd⁰.

Notably, allyltriphenyltin’s stability under aerobic conditions makes it preferable to more sensitive reagents like organozinc compounds.

Industrial-Scale Production Challenges

Scaling allyltriphenyltin synthesis poses multiple challenges:

- Toxicity: Organotin compounds require specialized handling to prevent occupational exposure.

- Purification: Removing trace tin residues demands multi-step chromatography or distillation, increasing costs.

- Catalyst recycling: Palladium catalysts are costly; industrial processes often use ligand-free PdCl₂ to enable recovery.

A 2021 study highlighted that continuous-flow microwave reactors improve scalability by ensuring uniform heating and reducing side products. However, bottlenecks persist in waste management, as tin byproducts (e.g., SnCl₄) require neutralization before disposal.

Allyltriphenyltin (triphenyl(prop-2-enyl)stannane) exhibits diverse reactivity patterns across multiple reaction types, functioning as both an allylating agent and a source of allyl radicals in organic synthesis [1] [2] [3]. This section examines the five major mechanistic pathways through which this organotin compound participates in chemical transformations.

Stille Cross-Coupling Reactions

General Mechanism

The Stille coupling reaction represents one of the most well-established applications of allyltriphenyltin, proceeding through a canonical palladium-catalyzed cross-coupling mechanism [4] [5]. The reaction follows a three-step catalytic cycle:

Oxidative Addition: The active palladium(0) species undergoes oxidative addition with the organic electrophile (R¹-X) to form the organopalladium(II) intermediate. This step is generally the rate-determining step when using electron-deficient or sterically hindered electrophiles [6] [7].

Transmetalation: The critical step involves the transfer of the allyl group from tin to palladium. In the case of allyltriphenyltin, the transmetalation rate follows the established order: alkynyl > vinyl > aryl > allyl > alkyl [7] [8]. This places the allyl group in an intermediate position, making allyltriphenyltin moderately reactive compared to other organostannanes.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond with regeneration of the palladium(0) catalyst [6].

Ligand Effects and Rate Enhancement

Research has demonstrated that ligands of low donicity dramatically accelerate Stille coupling reactions [8]. Triphenylphosphine, while commonly used, acts as an inhibitor due to its high electron-donating capacity. More effective ligands include tri(2-furyl)phosphine and triphenylarsine, which can provide rate enhancements of 10²-10³ compared to triphenylphosphine [9] [8].

The reaction kinetics show first-order dependence on the organostannane concentration and zero-order dependence on the organic halide, confirming that transmetalation is the rate-limiting step [6] [7].

Mechanistic Insights

The transmetalation step proceeds through an electrophilic cleavage mechanism (SE2) at the tin center, with the palladium(II) complex acting as the electrophile [6]. This process involves the formation of a four-membered transition state containing both metals, facilitating the transfer of the allyl group to palladium.

| Reaction Parameter | Value/Observation |

|---|---|

| Rate-determining step | Transmetalation |

| Kinetic order (stannane) | First order |

| Kinetic order (halide) | Zero order |

| Optimal ligands | Low-donicity phosphines |

| Rate enhancement | 10²-10³ with optimal ligands |

Suzuki-Miyaura Coupling Applications

Limited Compatibility

While allyltriphenyltin can theoretically participate in Suzuki-Miyaura-type reactions, its utility is significantly limited compared to organoboron reagents [10] [11]. The fundamental difference lies in the mechanism and reaction conditions required for each coupling partner.

Competitive Reactivity

In mixed systems containing both organotin and organoboron reagents, the Suzuki coupling typically predominates [10] [12]. This preference stems from several factors:

Environmental Considerations: Boronic acids are significantly less toxic and more environmentally benign than organotin compounds [10] [13].

Functional Group Tolerance: Suzuki reactions generally exhibit superior functional group tolerance and can be performed under aqueous conditions [13] [12].

Mechanistic Advantages: The Suzuki mechanism involves base-activated transmetalation, which often proceeds under milder conditions than the corresponding Stille reactions [11] [14].

Mechanistic Comparison

The Suzuki mechanism follows a similar oxidative addition/transmetalation/reductive elimination sequence, but the transmetalation step involves base-activated boronate species rather than direct organometallic exchange [11] [13]. This fundamental difference explains why mixed organotin/organoboron systems favor the Suzuki pathway.

Radical Chain Transfer Mechanisms

Homolytic Cleavage Pathways

Allyltriphenyltin serves as an effective source of allyl radicals through homolytic cleavage of the carbon-tin bond [16]. This process can be initiated through various mechanisms:

Thermal Initiation: Elevated temperatures can promote homolytic cleavage, generating both allyl and triphenyltin radicals [17].

Photochemical Initiation: UV irradiation facilitates radical formation through direct photolysis of the C-Sn bond .

Chemical Initiators: Radical initiators such as AIBN or peroxides can abstract hydrogen atoms or directly cleave the organometallic bond [16] [18].

Allyl Radical Chemistry

The generated allyl radicals exhibit characteristic reactivity patterns:

Resonance Stabilization: The allyl radical benefits from delocalization across the three-carbon system, with the highest spin density at the terminal carbons [19] [20].

Addition Reactions: Allyl radicals readily add to electron-deficient alkenes and aromatic systems [21] [19].

Chain Transfer: These radicals can participate in chain transfer processes, either propagating or terminating radical chain reactions [16] [20].

Mechanistic Applications

Radical chain transfer mechanisms involving allyltriphenyltin have found applications in:

Polymerization Chemistry: As chain transfer agents in radical polymerization processes [22] [20].

Natural Product Synthesis: In complex molecular constructions requiring allyl radical intermediates [23].

Radical Cyclizations: For intramolecular radical cyclization reactions where organotin hydrides traditionally serve as hydrogen atom donors [23] [16].

| Radical Process | Mechanism | Application |

|---|---|---|

| Initiation | Homolytic C-Sn cleavage | Radical generation |

| Propagation | Allyl radical addition | Chain extension |

| Termination | Radical coupling | Chain transfer |

Carbon-Hydrogen Activation and Functionalization

Palladium-Catalyzed C-H Activation

Allyltriphenyltin participates in palladium-catalyzed carbon-hydrogen activation reactions, particularly in allylic functionalization processes [24] [25]. These reactions typically employ palladium(II) catalysts under oxidizing conditions.

Mechanistic Pathway: The reaction proceeds through initial C-H bond activation by the palladium catalyst, followed by allyl insertion from the organotin reagent [24] [25].

Substrate Scope: Aromatic and aliphatic substrates with appropriate directing groups can undergo allylic C-H functionalization [24] [26].

Stereochemical Control: The reactions often proceed with high levels of regio- and stereoselectivity, depending on the substrate and catalyst system employed [27] [25].

Directing Group Effects

The success of C-H activation reactions involving allyltriphenyltin often depends on the presence of coordinating directing groups:

Chelation Assistance: Directing groups such as pyridine, quinoline, or carboxylates facilitate the initial C-H activation step [26] [28].

Regioselectivity Control: The positioning and nature of directing groups determine the site of C-H activation and subsequent allylation [29] [30].

Oxidative Conditions

Many C-H activation reactions require oxidizing conditions to maintain the catalytic cycle:

Oxidants: Common oxidants include benzoquinone, silver salts, and copper compounds [24] [31].

Catalyst Regeneration: Oxidants serve to regenerate the active palladium(II) species after reductive elimination [24] [32].

Alkylidene Meldrum's Acid Allylation

Scandium-Catalyzed Mechanism

The reaction between allyltriphenyltin and alkylidene Meldrum's acids represents a unique application of Lewis acid catalysis [33] [34] [35]. Scandium(III) triflate has emerged as the optimal catalyst for this transformation.

Lewis Acid Activation: Scandium(III) triflate coordinates to the carbonyl groups of the Meldrum's acid derivative, enhancing its electrophilicity [36] [35].

Nucleophilic Addition: The activated electrophile undergoes conjugate addition with the allyl group from the organotin reagent [35] [37].

Stereochemical Outcome: The reaction often proceeds with high diastereoselectivity, particularly with chiral alkylidene substrates [35].

Reaction Conditions and Scope

The scandium-catalyzed allylation operates under remarkably mild conditions:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Sc(OTf)₃ (10 mol%) |

| Temperature | Room temperature |

| Solvent | Dichloromethane or toluene |

| Reaction time | 1-24 hours |

| Functional group tolerance | High |

Mechanistic Advantages

This reaction system offers several mechanistic advantages:

Mild Conditions: Unlike many organotin reactions, this process operates at room temperature [35] [37].

High Selectivity: Both regio- and stereoselectivity are typically excellent [35].

Functional Group Tolerance: The mild Lewis acidic conditions are compatible with various functional groups [33] [34].

Scalability: The reaction has been demonstrated on preparative scales with consistent results [33].

Quaternary Stereocenter Formation

A particularly valuable aspect of this methodology is its ability to construct all-carbon quaternary stereocenters [34] [35]. When applied to alkylidenes derived from α-ketoesters, the reaction generates quaternary stereocenters with high enantioselectivity when chiral catalysts are employed.

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard